1,2,3,7,8-Pentachloronaphthalene

Description

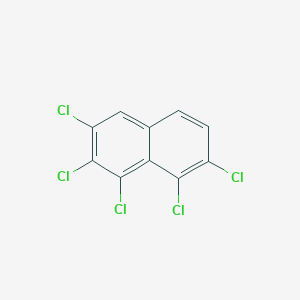

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,7,8-pentachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-5-2-1-4-3-6(12)9(14)10(15)7(4)8(5)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRRJXVSQTZQHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C(C(=C(C=C21)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164494 | |

| Record name | 1,2,3,7,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150205-21-3 | |

| Record name | Naphthalene, 1,2,3,7,8-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150205213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Fate and Transformation Dynamics of 1,2,3,7,8 Pentachloronaphthalene

Environmental Persistence and Degradation Pathways

1,2,3,7,8-Pentachloronaphthalene is a member of the polychlorinated naphthalenes (PCNs) group, which are known for their environmental persistence. nih.gov The degree of chlorination and the specific positions of chlorine atoms on the naphthalene (B1677914) rings significantly influence their resistance to degradation.

Atmospheric Degradation and Photolysis Potential

Biodegradation Mechanisms in Aerobic and Anaerobic Environments

The biodegradation of polychlorinated naphthalenes is highly dependent on the degree of chlorination. Lower chlorinated naphthalenes, such as monochloronaphthalenes, are more readily biodegradable by microorganisms in soil and water under aerobic conditions. who.int However, information on the biodegradation of higher chlorinated congeners like pentachloronaphthalene is scarce. who.int Generally, the persistence of these compounds increases with the number of chlorine atoms.

Microbial degradation of aromatic compounds is a key environmental process. For instance, Pseudomonas aeruginosa has been shown to effectively degrade naphthalene in an anoxic-aerobic continuous flow bioreactor. nih.gov Under optimal conditions of pH 8 and a temperature of 27°C, over 96% of naphthalene was degraded. nih.gov While this study focused on the parent compound naphthalene, it highlights the potential of microbial systems to break down the fundamental structure of these pollutants. The degradation of benzene, another aromatic hydrocarbon, is also well-documented under aerobic conditions, proceeding via catechol to carbon dioxide. epa.gov These studies suggest that microbial populations can adapt to utilize aromatic structures as carbon sources, although the presence of multiple chlorine atoms in this compound significantly increases its recalcitrance.

White-rot fungi are recognized for their ability to degrade a wide range of persistent organic pollutants due to their non-specific extracellular lignin-modifying enzymes. researchgate.net Genera such as Phanerochaete, Trametes, Bjerkandera, and Pleurotus have demonstrated significant potential for bioremediation. researchgate.net These fungi produce enzymes like laccases, manganese peroxidases, and lignin (B12514952) peroxidases that can oxidize complex aromatic structures similar to lignin. researchgate.netresearchgate.netfrontiersin.org

For example, Pleurotus eryngii has been shown to metabolize naphthalene by cleaving the aromatic ring. researchgate.net The process involves enzymes such as 1,2-dioxygenase and 2,3-dioxygenase. researchgate.net Another white-rot fungus, Phanerochaete chrysosporium, has been found to utilize cytochrome P450 enzymes for the oxidation of pentachlorophenol (B1679276), a related chlorinated aromatic compound. nih.gov This enzymatic action leads to the formation of tetrachlorohydroquinone. nih.gov The induction of cytochrome P450 by pentachlorophenol and its role in the initial transformation step underscores a potential pathway for the degradation of other highly chlorinated aromatic compounds by white-rot fungi. nih.gov

| Fungus Species | Target Compound | Key Enzymes/Pathways | Findings | Reference |

| Pleurotus eryngii | Naphthalene | Manganese peroxidase, lignin peroxidase, laccase, 1,2-dioxygenase, 2,3-dioxygenase | Capable of utilizing naphthalene as a carbon source through ring cleavage. | researchgate.net |

| Phanerochaete chrysosporium | Pentachlorophenol | Cytochrome P450 | Induces P450-mediated oxidation to tetrachlorohydroquinone. | nih.gov |

| Trametes versicolor & Gelatoporia subvermispora | 4-hydroxybenzoic acid | Hydroxyquinol pathway | Efficient conversion of the aromatic compound, demonstrating metabolic pathways for lignin-related substances. | nih.gov |

Chemical Degradation Processes (e.g., Hydrodechlorination)

While biological degradation of highly chlorinated compounds is often slow, chemical degradation processes can offer alternative pathways. Hydrodechlorination, a process that involves the replacement of a chlorine atom with a hydrogen atom, is a potential method for the detoxification of chlorinated aromatic compounds. Although specific studies on the hydrodechlorination of this compound were not detailed in the provided search results, this chemical process is a recognized mechanism for the degradation of other chlorinated hydrocarbons.

Bioavailability and Trophic Transfer Mechanisms

Due to its lipophilic nature, this compound has a tendency to bioaccumulate in organisms and biomagnify through food chains. nih.gov The bioavailability of such compounds can be influenced by environmental factors. For instance, the presence of chemical dispersants can increase the water solubility of petroleum hydrocarbons like naphthalene, potentially enhancing their uptake by marine organisms. nih.gov

Factors Influencing Bioaccumulation in Food Chains

The bioaccumulation of this compound in aquatic and terrestrial food chains is a complex process governed by a combination of the compound's physicochemical properties and the physiological and ecological characteristics of the organisms.

Key factors that influence the bioaccumulation of this compound include:

Lipophilicity and Chemical Structure: this compound is a lipophilic ("fat-loving") compound, meaning it has a high affinity for fatty tissues in organisms. Its high octanol-water partition coefficient (Log Kow) indicates a strong tendency to partition from water into the lipids of aquatic organisms. The specific arrangement of chlorine atoms, particularly the 2,3,7,8-substitution pattern, imparts a planar structure to the molecule. This planarity is similar to that of highly toxic dioxin-like compounds and is associated with increased resistance to metabolic breakdown, leading to greater persistence and accumulation in tissues. epa.gov

Organism-Specific Factors: The extent of bioaccumulation varies significantly among different species due to differences in:

Lipid Content: Organisms with higher lipid content, such as fatty fish, tend to accumulate higher concentrations of lipophilic compounds like this compound.

Metabolic Capacity: The ability of an organism to metabolize and excrete contaminants plays a crucial role. Fish and other vertebrates possess enzyme systems, such as cytochrome P450, that can transform some PCNs into more water-soluble forms that are easier to excrete. nih.gov However, higher chlorinated PCNs, especially those with the 2,3,7,8-substitution pattern, are more resistant to this metabolic degradation. umed.pl Invertebrates, on the other hand, often have a more limited metabolic capacity, which can lead to significant bioaccumulation at the base of the food web. epa.gov

Trophic Level and Diet: An organism's position in the food web is a primary determinant of its contaminant burden. For persistent and bioaccumulative substances like this compound, concentrations tend to increase with each successive trophic level.

Environmental Compartmentalization: In aquatic environments, this compound is expected to adsorb strongly to sediment and suspended organic matter due to its hydrophobicity. nih.gov This reduces its bioavailability in the water column but creates a long-term reservoir of contamination for bottom-dwelling (benthic) organisms, which can then transfer the compound up the food chain.

Biomagnification Potential across Trophic Levels

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This compound exhibits a significant potential for biomagnification due to its persistence, lipophilicity, and resistance to metabolic degradation.

Research on PCNs in various aquatic ecosystems has demonstrated this biomagnification potential. For instance, a study on marine fish from the Bohai coastal area in China found that the trophic magnification factors (TMFs) for PCN homologs ranged from 3.1 to 9.9, with pentachloronaphthalenes showing one of the highest TMFs. nih.gov A TMF value greater than 1 indicates that the chemical is biomagnifying in the food web.

The table below summarizes findings on the biomagnification and bioaccumulation of pentachloronaphthalenes in different food web components, illustrating the compound's potential to move up the food chain.

| Study Focus | Organism(s) | Finding | Implication for this compound |

| Trophic Magnification in Marine Fish nih.gov | 17 species of marine fish | TMFs for PCN homologs ranged from 3.1 to 9.9. Pentachloronaphthalenes had one of the highest TMFs. | High potential for biomagnification in marine food webs. |

| Benthic Food Chain Transfer nih.govdiva-portal.org | Amphipods, isopods, fourhorned sculpins | Highest BMFs (up to 1.4) were found for 2,3,6,7-substituted congeners. | The specific chlorine substitution pattern of 1,2,3,7,8-PCN suggests a high biomagnification potential. |

| Bioaccumulation in Domestic Animals nih.gov | Chickens and pigs | Biomagnification of penta- and hexa-CNs was greater in chickens than in pigs. | Demonstrates transfer from feed and potential for accumulation in terrestrial food chains. |

| Bioaccumulation in Crucian Carp researchgate.net | Crucian carp | Higher PCN concentrations were found in gonads and liver compared to muscle tissue. | Tissue-specific accumulation occurs, with higher levels in lipid-rich tissues. |

The selective retention of congeners like this compound at higher trophic levels is a critical aspect of its environmental risk. While lower chlorinated PCNs may be more readily metabolized and excreted, the persistence of these higher chlorinated, dioxin-like congeners means that top predators, including fish-eating birds and mammals, are at the greatest risk of accumulating harmful concentrations. epa.gov

Advanced Analytical Methodologies for 1,2,3,7,8 Pentachloronaphthalene Quantification and Characterization

State-of-the-Art Sample Preparation and Extraction Protocols

The initial and most critical step in the analysis of 1,2,3,7,8-Pentachloronaphthalene is the effective extraction of the analyte from the sample matrix and the subsequent removal of interfering substances. The choice of extraction and cleanup methods is highly dependent on the nature of the sample matrix.

For solid matrices such as soil, sediment, and biological tissues, Soxhlet extraction is a well-established and efficient technique for the extraction of persistent organic pollutants like pentachloronaphthalenes. essex.ac.ukresearchgate.netresearchgate.net This method involves the continuous washing of the solid sample with a suitable organic solvent, typically a mixture of dichloromethane (B109758) and hexane, over an extended period (e.g., 8 to 20 hours). essex.ac.ukresearchgate.netyoutube.comyoutube.com The primary advantage of Soxhlet extraction is its ability to achieve high extraction efficiencies for lipophilic compounds embedded in complex matrices. researchgate.net However, it is a time-consuming process and requires large volumes of high-purity solvents. researchgate.net

For liquid samples, such as landfill leachates, a flocculation step may be employed prior to extraction. researchgate.net In this process, flocculating agents are added to the water sample to aggregate suspended particles, which can then be separated and subjected to extraction techniques like Dean-Stark Soxhlet extraction. researchgate.net

Alternative extraction methods, such as pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), have been utilized for the extraction of halogenated organic contaminants from solid matrices and offer advantages in terms of reduced solvent consumption and extraction time compared to traditional Soxhlet extraction. researchgate.netresearchgate.net

Following extraction, the sample extract contains a complex mixture of co-extracted compounds, including lipids, pigments, and other organic substances, which can interfere with the subsequent chromatographic analysis. Therefore, a rigorous multi-stage cleanup and fractionation procedure is essential to isolate the target this compound from these interferents.

A common approach involves the use of multi-layer silica (B1680970) gel columns. researchgate.netresearchgate.netfrontiersin.org These columns are typically packed with different layers of silica gel, which may be activated, deactivated with water, or impregnated with sulfuric acid or potassium hydroxide. frontiersin.orgepa.gov Activated silica gel helps in the removal of polar interfering compounds. epa.gov Acid-impregnated silica gel is effective in removing lipids and other acid-labile interferents, while base-modified silica can remove acidic compounds. frontiersin.org

Alumina (B75360) column chromatography is another technique often employed in the cleanup process. Similar to silica gel, alumina is a polar adsorbent that can be used to separate compounds based on their polarity.

For the specific isolation of planar compounds like many PCN congeners, activated carbon columns are particularly effective. researchgate.netdioxin20xx.orgsemanticscholar.org These columns selectively retain planar molecules, allowing for their separation from non-planar compounds. The target analytes are then eluted from the carbon column using a strong solvent like toluene (B28343) in a back-flush mode. researchgate.netdioxin20xx.org

High-Performance Liquid Chromatography (HPLC) with specialized columns, such as those packed with pyrenyl-functionalized silica (e.g., PX-21), can also be utilized for fractionation. This technique separates compounds based on their shape and planarity, providing a high degree of separation for different classes of aromatic compounds.

The combination of these cleanup techniques in a multi-stage process ensures the removal of a wide range of interfering compounds, leading to a cleaner sample extract for instrumental analysis. For instance, a procedure might involve an initial cleanup on a multi-layer silica gel column followed by fractionation on an activated carbon column. researchgate.netresearchgate.net

| Cleanup Stage | Adsorbent/Column | Purpose | Interferents Removed |

| Initial Cleanup | Multi-layer Silica Gel Column | Removal of polar interferences and lipids | Polar organic compounds, fats, pigments researchgate.netfrontiersin.orgepa.gov |

| Fractionation | Activated Carbon Column | Separation of planar compounds | Non-planar aromatic compounds researchgate.netdioxin20xx.org |

| Fractionation | Alumina Column | Further separation based on polarity | Residual polar and non-polar compounds |

| Fractionation | HPLC with PX-21 Column | Separation based on molecular shape and planarity | Isomeric and structurally similar compounds |

High-Resolution Chromatographic Separation and Mass Spectrometric Detection

The final step in the analysis of this compound involves its separation from other PCN isomers and congeners, followed by its sensitive and selective detection.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for the quantification of trace levels of PCNs, including this compound. researchgate.netnih.govresearchgate.net High-resolution gas chromatography, typically using capillary columns with specialized stationary phases (e.g., Agilent Ultra 2), allows for the separation of many PCN congeners. nih.gov

High-resolution mass spectrometry provides the high mass accuracy and resolution necessary to differentiate the target analyte from co-eluting interferences with the same nominal mass. researchgate.net By operating in selected ion monitoring (SIM) mode, the instrument can be set to detect the specific mass-to-charge ratios (m/z) of the molecular ions of pentachloronaphthalenes, significantly enhancing the selectivity and sensitivity of the analysis. researchgate.net The use of isotope-labeled internal standards, such as ¹³C-labeled PCNs, is crucial for accurate quantification through the isotope dilution method, which corrects for losses during sample preparation and analysis. nih.govlcms.cz

Despite the high resolving power of single-column GC-HRMS, the co-elution of some PCN isomers remains a challenge. researchgate.netnih.gov Two-dimensional gas chromatography (GCxGC) offers a powerful solution to this problem by providing significantly enhanced peak capacity and separation power. nih.gov

In a GCxGC system, the effluent from the first-dimension column is cryogenically focused and then periodically injected onto a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional separation, where compounds are separated based on two different properties (e.g., boiling point and polarity). This technique has proven effective in separating co-eluting tetrachloronaphthalene isomers and can be applied to achieve better resolution of pentachloronaphthalene isomers. nih.gov

| Parameter | GC-HRMS | GCxGC-HRMS |

| Separation Principle | Separation primarily based on boiling point and polarity on a single column. nih.gov | Orthogonal separation based on two different column selectivities (e.g., non-polar and shape-selective). nih.gov |

| Resolving Power | High, but may have co-elution of some isomers. researchgate.netnih.gov | Very high, significantly improves isomer resolution. nih.gov |

| Sensitivity | High, especially with HRMS in SIM mode. researchgate.net | Potentially higher due to cryogenic focusing and better peak shape. |

| Complexity | Relatively standard high-end analytical technique. | More complex instrumentation and data analysis. |

The ultimate goal of the analytical process is the isomer-specific quantification of this compound. This requires the availability of certified analytical standards for this specific isomer to create a calibration curve and to confirm its retention time and mass spectrum. researchgate.net

Confirmation of the identity of this compound is achieved by comparing its retention time with that of the authentic standard and by verifying that the ratio of the two most abundant ions in its mass spectrum matches the theoretical isotopic abundance ratio. researchgate.net The use of ¹³C-labeled 1,2,3,5,7-Pentachloronaphthalene as an internal standard can aid in the quantification process. researchgate.net

The development of comprehensive isomer-specific analytical methods, often based on existing protocols for the analysis of other persistent organic pollutants like dioxins and furans, has been crucial for advancing the understanding of the environmental fate and toxicological significance of individual PCN congeners. researchgate.net

Quality Assurance/Quality Control (QA/QC) in Environmental Analysis

The reliable quantification and characterization of this compound in environmental samples hinge on the implementation of a robust Quality Assurance/Quality Control (QA/QC) program. Given the compound's persistence and the low concentrations at which it is typically found, rigorous QA/QC protocols are essential to ensure that the generated data are accurate, precise, and legally defensible. These protocols are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting. Key elements of a comprehensive QA/QC program for this compound analysis include the use of certified reference materials, laboratory control samples, method blanks, and matrix spikes.

Certified Reference Materials (CRMs)

Certified Reference Materials are fundamental to establishing the accuracy of analytical measurements. These are materials with a known, certified concentration of the analyte of interest, in this case, this compound. Laboratories analyzing this compound should use CRMs from accredited suppliers such as Wellington Laboratories and Cambridge Isotope Laboratories, which offer a range of native and mass-labeled polychlorinated naphthalene (B1677914) (PCN) standards. greyhoundchrom.comisotope.com The analysis of a CRM is treated as a blind sample, and the measured concentration is compared against the certified value to assess the accuracy of the entire analytical method.

Laboratory Control Samples (LCS)

A Laboratory Control Sample is a clean matrix (e.g., reagent water, clean sand) spiked with a known concentration of this compound. The LCS is processed alongside the environmental samples using the same extraction, cleanup, and analytical procedures. The recovery of the analyte from the LCS is a measure of the laboratory's performance and the method's accuracy for a given batch of samples. According to guidelines from the Department of Defense Environmental Data Quality Workgroup, the mean recoveries for LCS samples in similar analyses are generally expected to be high, with a significant percentage of control limits centered at 80% recovery or higher. greyhoundchrom.com

Method Blanks

A method blank is a sample of a clean matrix that is processed in the same manner as the environmental samples. It is used to identify any contamination that may be introduced during the analytical process, from the reagents, glassware, or laboratory environment. Ideally, the concentration of this compound in the method blank should be below the method detection limit (MDL). The US Environmental Protection Agency (EPA) provides guidance that corrective actions are necessary if the blank contains the analyte at a concentration above the reporting limit. pop-chemicals.lu

Matrix Spikes and Matrix Spike Duplicates (MS/MSD)

To evaluate the effect of the sample matrix on the analytical method, a known amount of this compound is added to a subsample of the environmental matrix (matrix spike). A duplicate of this spiked subsample (matrix spike duplicate) is also prepared and analyzed. The percent recovery of the spike provides information on matrix interference, while the relative percent difference (RPD) between the MS and MSD results indicates the precision of the method in the specific sample matrix. The North Carolina Wastewater/Groundwater Laboratory Certification provides technical assistance on matrix spiking procedures, including calculations for spike recovery. nc.gov

Illustrative QA/QC Acceptance Criteria

The following tables provide examples of typical acceptance criteria for the QA/QC samples mentioned above, based on general guidelines for the analysis of persistent organic pollutants. It is important to note that specific criteria may vary depending on the analytical method, regulatory requirements, and the specific laboratory's standard operating procedures.

Table 1: Example of Laboratory Control Sample (LCS) Acceptance Criteria for this compound Analysis

| Matrix | Analyte | Spike Level (ng/L or µg/kg) | Acceptable Recovery Range (%) |

|---|---|---|---|

| Water | This compound | 100 | 70 - 130 |

| Soil/Sediment | This compound | 50 | 60 - 140 |

Table 2: Example of Matrix Spike/Matrix Spike Duplicate (MS/MSD) Acceptance Criteria for this compound Analysis

| Matrix | Analyte | Acceptable Recovery Range (%) | Relative Percent Difference (RPD) Limit (%) |

|---|---|---|---|

| Water | This compound | 65 - 135 | ≤ 20 |

| Soil/Sediment | This compound | 55 - 145 | ≤ 30 |

Interlaboratory Studies

Molecular Interactions and Structure Activity Relationships of 1,2,3,7,8 Pentachloronaphthalene Congeners

Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms

The biological and toxicological effects of many planar aromatic hydrocarbons, including 1,2,3,7,8-Pentachloronaphthalene, are primarily mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR). nih.gov This ligand-activated transcription factor is a key player in a signaling pathway that, upon activation, can lead to a cascade of downstream events, including the induction of various genes. nih.gov

AhR Binding Affinity and Transcriptional Activation

The binding of a ligand to the AhR is the initial step in the activation of the AhR signaling pathway. The strength of this binding, or affinity, is a critical determinant of a compound's potential to elicit dioxin-like effects. Research indicates that the degree and position of chlorine substitution on the naphthalene (B1677914) rings significantly influence the AhR binding affinity of PCN congeners.

Pentachloronaphthalenes are among the more potent PCN congeners in terms of their ability to induce dioxin-like responses. umed.plnih.gov Studies have reported that the relative potencies (REPs) of some pentachloronaphthalene congeners can range from 10⁻³ to 10⁻⁷ when compared to the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). umed.pl More specifically, it has been noted that approximately 20% of PCN congeners, predominantly hexa-, hepta-, and some penta-CN compounds, exhibit relative potencies in the range of 0.004 to 0.000001. umed.pl The substitution pattern plays a crucial role, with a general trend showing that the presence of meta-substituted chlorines can decrease potency. nih.gov

| PCN Congener Group | Reported Relative Potency (REP) Range vs. TCDD |

| Pentachloronaphthalenes | 10⁻³ to 10⁻⁷ umed.pl |

| Selected Potent PCNs (including some Penta-CNs) | 0.004 to 0.000001 umed.pl |

This table provides an overview of the reported relative potency ranges for pentachloronaphthalenes as a group, highlighting their capacity to activate the AhR signaling pathway.

Induction of Cytochrome P450 (CYP1A1, CYP1A2) Enzyme Activity

A well-established consequence of AhR activation is the transcriptional induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. doi.orgnih.gov These enzymes are involved in the metabolism of xenobiotics. The induction of CYP1A1, often measured through the ethoxyresorufin-O-deethylase (EROD) assay, is a sensitive and widely used biomarker for AhR activation. doi.orgresearchgate.net

Studies on various PCN congeners have demonstrated their ability to induce CYP1A1 and CYP1A2 activity. Similar to AhR binding, the potency of induction is dependent on the congener's structure. Pentachloronaphthalenes, as a group, have been shown to be effective inducers of these enzymes. nih.gov For instance, research on closely related hexachloronaphthalene congeners, such as PCN 66 and PCN 67, has provided specific relative potency estimates for CYP1A1 and CYP1A2 induction compared to TCDD. nih.gov These studies offer valuable insights into the potential of pentachloronaphthalenes to elicit similar enzymatic responses.

| Compound | Endpoint | Estimated Relative Potency (vs. TCDD) |

| PCN 66 (1,2,3,4,6,7-hexachloronaphthalene) | CYP1A1 Induction | 0.0015 - 0.0072 nih.gov |

| CYP1A2 Induction | 0.0015 - 0.0072 nih.gov | |

| PCN 67 (1,2,3,5,6,7-hexachloronaphthalene) | CYP1A1 Induction | 0.00029 - 0.00067 nih.gov |

| CYP1A2 Induction | 0.00029 - 0.00067 nih.gov |

This table presents the estimated relative potencies of two hexachloronaphthalene congeners for the induction of CYP1A1 and CYP1A2, providing a comparative context for the potential activity of this compound.

Comparative Analysis with Dioxin-like Compounds (PCDD/Fs, PCBs)

The toxicological concern surrounding this compound and its congeners stems from their structural and functional similarities to other well-characterized dioxin-like compounds, namely polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs). nih.gov These compounds are all known to bind to and activate the AhR, leading to a common spectrum of toxic responses. nih.govnih.gov

The Toxic Equivalency Factor (TEF) concept is a framework used to assess the risk of complex mixtures of these compounds by assigning a relative potency value to each congener compared to TCDD, which has a TEF of 1.0. wa.govnih.gov While official TEFs have not been established for PCNs, the relative potency data obtained from in vitro studies allow for a comparative analysis. The reported REP values for the more potent PCN congeners, including some pentachloronaphthalenes, overlap with those of some dioxin-like PCBs. umed.ploup.com For comparison, the TEFs for regulated dioxin-like PCBs (excluding the more potent PCB-126) range from 0.03 to 0.00003, while those for regulated PCDDs and PCDFs range from 1 to 0.0003. umed.pl This suggests that certain PCN congeners can exhibit potencies within the range of regulated dioxin-like compounds. umed.pl The structural characteristics that favor high potency in PCDD/Fs and PCBs, such as planarity and specific chlorine substitution patterns, are also determinants of the dioxin-like activity of PCNs. nih.govnih.gov

Computational Chemistry and Predictive Modeling

In recent years, computational chemistry has emerged as a powerful tool to supplement experimental studies, providing insights into the molecular mechanisms of action and aiding in the prediction of the properties of chemical compounds.

Quantitative Structure-Property Relationship (QSPR) Applications

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models have been applied to various classes of environmental contaminants, including dioxin-like compounds, to predict properties such as their binding affinity to the AhR. For instance, QSAR studies on polychlorinated biphenyls have shown that physicochemical properties like lipophilicity, electron affinity, and entropy are key determinants of their AhR binding. nih.govnih.gov Similar approaches could be instrumental in predicting the AhR binding affinities of a wide range of PCN congeners, including this compound, for which experimental data may be limited. By identifying the key molecular descriptors that correlate with biological activity, QSPR models can help prioritize congeners for further toxicological testing and contribute to a more comprehensive understanding of their structure-activity relationships.

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of toxicology, DFT can be employed to model the interactions between a ligand and its receptor, providing insights into the binding mechanisms at an atomic level. researchgate.net For dioxin-like compounds, DFT calculations can be used to model the interaction of different congeners with the AhR ligand-binding domain. researchgate.net Such models can help to elucidate why certain substitution patterns lead to higher binding affinities and, consequently, greater biological potency. nih.govnih.gov By analyzing the electronic properties and geometries of the ligand-receptor complex, DFT can contribute to a deeper understanding of the initial molecular events that trigger the cascade of toxic effects associated with compounds like this compound. Modeling the binding of diverse ligands within the AhR ligand-binding domain can shed light on the ligand-dependent activation and transformation mechanisms. nih.govmdpi.com

Neural Network and Machine Learning Approaches for Environmental Fate Prediction

The environmental fate of persistent organic pollutants (POPs) like this compound is a complex process governed by a multitude of factors including the compound's physicochemical properties, environmental conditions, and interactions with biological systems. Traditional methods for assessing environmental fate can be time-consuming and resource-intensive. In recent years, computational approaches, particularly neural networks and machine learning, have emerged as powerful tools for predicting the environmental behavior of chemical compounds.

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They are capable of learning complex, non-linear relationships between a set of input variables (e.g., molecular descriptors) and an output variable (e.g., environmental fate parameter). For environmental fate prediction, ANNs can be trained on datasets of known chemicals to recognize patterns that correlate a compound's structure with its persistence, bioaccumulation potential, and toxicity. These trained models can then be used to predict the behavior of new or less-studied compounds like this compound.

Machine learning encompasses a broader range of algorithms that can learn from data. mdpi.com In the context of environmental science, machine learning models are used to develop Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs). These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. ecetoc.org For predicting the environmental fate of this compound and its congeners, machine learning models can be trained on data from other well-characterized polychlorinated naphthalenes (PCNs) and similar halogenated aromatic hydrocarbons.

A notable application of machine learning in the study of PCNs is the use of a random forest regression model to estimate and project global emissions of these compounds. nih.gov A random forest is a type of ensemble learning method that operates by constructing a multitude of decision trees at training time and outputting the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. This approach was used to project PCN emissions from 2020 to 2050 under different socioeconomic scenarios. nih.gov While this model focuses on emissions rather than the specific fate processes of individual congeners, it demonstrates the utility of machine learning in understanding the broader environmental context of PCNs.

The development of specific neural network and machine learning models for the environmental fate of this compound is an active area of research. Such models would typically involve the following steps:

Data Collection: Gathering experimental data on the physicochemical properties, environmental concentrations, and degradation rates of a series of PCN congeners.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each congener. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and lipophilicity.

Model Training and Validation: Using the collected data and calculated descriptors to train and validate a neural network or machine learning model. This involves splitting the data into training and testing sets to ensure the model's predictive power.

Prediction: Applying the validated model to predict the environmental fate parameters of this compound.

The accuracy of these predictive models is highly dependent on the quality and diversity of the training data. As more experimental data on PCNs become available, the reliability of these in silico methods for environmental risk assessment will continue to improve.

Table 1: Physicochemical Properties of Selected Pentachloronaphthalene Congeners

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP (XLogP3) |

| 1,2,3,4,5-Pentachloronaphthalene | 12616-35-2 | C₁₀H₃Cl₅ | 300.38 | 6.4 |

| 1,2,3,5,7-Pentachloronaphthalene | 53555-65-0 | C₁₀H₃Cl₅ | 300.4 | 6.4 |

| 1,2,3,5,8-Pentachloronaphthalene | 150224-24-1 | C₁₀H₃Cl₅ | 300.396 | Not Available |

| This compound | 150205-21-3 | C₁₀H₃Cl₅ | 300.38 | Not Available |

| 1,2,4,5,7-Pentachloronaphthalene | 150224-19-4 | C₁₀H₃Cl₅ | 300.4 | 6.4 |

Data sourced from PubChem and the NIST WebBook. nih.govnih.govnist.govepa.govnih.govuni.lu

Synthetic Chemistry and Isomer Specific Standard Preparation for 1,2,3,7,8 Pentachloronaphthalene Research

Laboratory Synthesis Pathways for Individual Polychlorinated Naphthalene (B1677914) Congeners

The industrial production of PCNs involves the direct, high-temperature chlorination of molten naphthalene, often in the presence of a catalyst like iron (III) chloride or antimony (V) chloride. researchgate.net This process is a non-selective, leading to complex mixtures of congeners with varying degrees of chlorination. researchgate.net

However, for research purposes, obtaining a single, specific congener like 1,2,3,7,8-pentachloronaphthalene necessitates a targeted synthetic approach. While detailed, publicly available synthesis routes for every specific PCN isomer are scarce, the general strategy involves building the molecule through controlled organic reactions. These pathways are often complex and may include:

Starting with a specific, less-chlorinated naphthalene or a related precursor where some positions are already blocked or defined.

Employing sequential substitution reactions that direct the chlorine atoms to the desired positions. This can involve a series of protection, chlorination, and deprotection steps.

Dechlorination or rearrangement reactions from a more highly chlorinated, but more easily synthesized, precursor.

For example, the synthesis of a specific isomer like octachloronaphthalene (B52695) has been described involving the reflux of an intermediate, decachloro-1,4-dihydronaphthalene, to yield the final product. Similar multi-step approaches are fundamental to producing other specific congeners required for scientific investigation.

Methodologies for Isomer Purity and Characterization

Ensuring the purity of a specific PCN isomer and accurately characterizing it is critical. Given that PCNs are often found in complex environmental mixtures with other congeners and chlorinated compounds, highly sensitive and specific analytical techniques are required. who.int

Sample Preparation and Purification (Cleanup): Before analysis, the target congener must be isolated from the reaction mixture or environmental sample. This "cleanup" process is crucial for removing interfering substances. Common techniques include:

Extraction: Methods like Soxhlet extraction, pressurized liquid extraction (PLE), or liquid-liquid extraction are used to isolate the PCNs from the sample matrix. nih.gov

Column Chromatography: This is a key purification step. Sample extracts are passed through one or more columns packed with various adsorbent materials. A multi-layered silica (B1680970) gel column is frequently used, which may contain layers of silver nitrate-impregnated silica, sulfuric acid-treated silica, and basic or neutral silica. nih.gov Activated carbon columns are also employed to separate PCNs based on their planarity. nih.govosti.gov

Isomer-Specific Analysis and Characterization: The definitive method for the separation, identification, and quantification of individual PCN congeners is gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS). nih.govnih.gov

Gas Chromatography (GC): The GC separates the different congeners from each other based on their boiling points and interaction with the capillary column. nih.gov

High-Resolution Mass Spectrometry (HRMS): The HRMS detects the separated congeners. Its high resolving power allows it to distinguish between molecules with very similar masses, which is essential for differentiating PCN congeners from other compounds like polychlorinated biphenyls (PCBs) that might be present in a sample. who.int The instrument provides a unique mass spectrum for the congener, confirming its identity and allowing for precise quantification, often using an isotope dilution method where a known amount of a ¹³C-labeled version of the congener is added as an internal standard. nih.govnih.gov

The combination of these cleanup and analysis techniques allows laboratories to confirm the identity and establish the purity of a specific standard like this compound with a high degree of confidence.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification technique used to alter a compound to make it more suitable for analysis, typically by improving its volatility for gas chromatography or its detectability.

For the analysis of polychlorinated naphthalenes, derivatization is generally not a required or standard procedure. The primary reasons for this are:

Inherent Analyzability: PCNs, including pentachloronaphthalenes, are sufficiently volatile and thermally stable to be analyzed directly by gas chromatography. who.int

High Sensitivity of Detectors: Modern analytical detectors, particularly the electron capture detector (ECD) and especially high-resolution mass spectrometry (HRMS), are extremely sensitive to halogenated compounds like PCNs. who.int HRMS provides the necessary specificity to identify individual congeners without chemical modification. nih.gov

While derivatization is a common strategy for other classes of compounds, such as the conversion of polar phenols to more volatile ethers for GC analysis, the chemical properties of PCNs make them directly amenable to the most powerful analytical techniques available. Therefore, research and standard analytical methods focus on sophisticated purification (cleanup) techniques followed by direct injection into a GC-HRMS system. nih.govsemanticscholar.org

Emerging Research Directions and Knowledge Gaps in 1,2,3,7,8 Pentachloronaphthalene Studies

Development of Novel Non-Destructive Analytical Techniques

The analysis of 1,2,3,7,8-pentachloronaphthalene and other polychlorinated naphthalenes (PCNs) traditionally relies on destructive methods that require extensive sample preparation. The development of non-destructive analytical techniques presents a significant area of emerging research. These novel methods could offer rapid, on-site, or in-situ measurements, minimizing sample degradation and providing real-time data. Techniques such as laser-induced fluorescence (LIF) and Raman spectroscopy are being explored for their potential to detect and quantify PCNs without altering the sample matrix. The advancement of these technologies would be particularly beneficial for monitoring large sample sets and for applications where sample preservation is critical.

A key challenge lies in achieving the necessary sensitivity and selectivity to differentiate between various PCN congeners, including the highly toxic this compound. Future research will likely focus on enhancing the specificity of these non-destructive methods, possibly through combination with advanced chemometric data analysis.

Comprehensive Monitoring in Undersampled Environmental Compartments (e.g., Africa)

A significant knowledge gap exists regarding the environmental levels and fate of this compound in many parts of the world, particularly in Africa. oaepublish.com While extensive monitoring has been conducted in industrialized regions, data from the African continent are sparse. oaepublish.com This lack of information hinders a complete global assessment of PCN contamination and the associated risks to human health and the environment.

Emerging research is beginning to address this gap, with studies initiating the monitoring of PCNs in various environmental matrices in Africa, such as air, water, soil, and biota. oaepublish.comfao.org These efforts are crucial for understanding the long-range transport of these pollutants, identifying potential local sources, and assessing the exposure of African populations. For instance, a pilot sampling program in 2008 began to establish a network for monitoring persistent organic pollutants (POPs) across the continent to study long-term trends. fao.org However, a review highlighted that only a handful of studies on PCNs have been published in Africa, indicating a substantial research gap that needs to be prioritized. oaepublish.com

Future research should focus on establishing robust and sustained monitoring programs across the African continent. This will require international collaboration, capacity building, and the use of standardized analytical methods to ensure data comparability. A study in southeastern Nigeria, for example, assessed the levels of polycyclic aromatic hydrocarbons and heavy metals in surface water, showcasing the kind of regional monitoring that is needed for PCNs as well. researchgate.net

Refined Understanding of Biotransformation Pathways for Higher Chlorinated Congeners

The biotransformation of polychlorinated naphthalenes, especially the higher chlorinated congeners like this compound, is not yet fully understood. While it is known that PCNs can be metabolized by organisms, the specific pathways, metabolites, and the enzymes involved are still areas of active investigation. inchem.org

Research has shown that the degree of chlorination influences the biotransformation process. inchem.org Higher chlorinated congeners are generally more resistant to degradation. inchem.org Understanding these pathways is critical for accurately assessing the bioaccumulation potential and toxicity of this compound. Hydroxylated and methylthio- or methylsulfoxide metabolites have been identified for some PCNs in animal studies. inchem.org

Future research should aim to elucidate the complete metabolic fate of this compound in various organisms, from microorganisms to mammals. This includes identifying the specific cytochrome P450 enzymes responsible for its metabolism and characterizing the full range of metabolites formed. Such information is vital for developing more accurate toxicokinetic models and for understanding the potential for these metabolites to exert their own toxic effects. The study of biotransformation pathways for other chlorinated compounds, such as chlorinated paraffins, can provide insights into potential mechanisms like hydroxylation and dechlorination. nih.gov

Advanced Modeling of Long-Term Environmental Dynamics and Trophic Transfer

Predicting the long-term environmental behavior and fate of this compound requires sophisticated modeling approaches. Current models are continuously being refined to better simulate the complex processes of environmental transport, partitioning, and bioaccumulation.

A key area of development is the incorporation of more detailed environmental parameters and a better understanding of the compound's physical-chemical properties. For example, the tendency of higher chlorinated naphthalenes to adsorb strongly to soil and sediment is a critical factor in their environmental distribution. inchem.org Advanced models aim to more accurately capture these partitioning behaviors.

Furthermore, modeling the trophic transfer of this compound through food webs is a major research focus. This involves understanding how the compound biomagnifies at different trophic levels, which is crucial for assessing the risk to top predators, including humans. The bioaccumulation of PCNs is known to increase with the degree of chlorination, although the most highly chlorinated congeners may have limited absorption. inchem.org Future models will need to integrate more complex food web structures and consider the influence of factors like metabolism and growth dilution on bioaccumulation.

Integrated Assessment Frameworks for PCN Mixtures

In the environment, this compound is rarely found in isolation. It typically occurs as part of complex mixtures of various PCN congeners and other persistent organic pollutants. Assessing the combined risk of these mixtures is a significant challenge.

Emerging research is focused on developing integrated assessment frameworks that can evaluate the toxicity of PCN mixtures. This involves moving beyond a single-compound approach to consider the additive, synergistic, or antagonistic effects of different congeners. The European Union's requirement for Poison Centres Notification (PCN) for hazardous mixtures, which includes a Unique Formula Identifier (UFI), is a step towards better management of chemical mixtures. hsa.iesee-plastik.detukes.fi This framework structures the information submitted for hazardous mixtures, although it is not specifically designed for environmental risk assessment of POPs. hsa.ie

The development of such frameworks requires a deeper understanding of the mechanisms of toxicity for individual PCN congeners and how they interact. This includes considering their relative potencies and their ability to induce common toxicological endpoints. Future frameworks will likely incorporate a combination of chemical analysis, bioassays, and computational modeling to provide a more holistic assessment of the risks posed by PCN mixtures in the environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.